molecular formula C13H14N2O2S B15199691 Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate CAS No. 209538-96-5

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B15199691
CAS No.: 209538-96-5
M. Wt: 262.33 g/mol
InChI Key: OVKXAQAYSDVISE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate typically involves the condensation of 3-aminobenzaldehyde with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

    Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate: shares similarities with other thiazole derivatives such as 2-aminothiazole and benzothiazole derivatives.

    Unique Features: The presence of the ethyl ester and the specific substitution pattern on the thiazole ring distinguishes it from other thiazole compounds, potentially leading to unique biological activities and applications.

Comparison with Similar Compounds

  • 2-Aminothiazole
  • Benzothiazole
  • 4-Methylthiazole
  • Thiazole-5-carboxylate derivatives

This detailed overview provides a comprehensive understanding of Ethyl 2-(3-aminophenyl)-4-methylthiazole-5-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

209538-96-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-(3-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3,14H2,1-2H3

InChI Key

OVKXAQAYSDVISE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)N)C

Origin of Product

United States

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